2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

Alectinib ALK Inhibitor Pharmaceutical Intermediate

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is the exclusive, validated intermediate for Alectinib hydrochloride API synthesis. Its unique 4-ethyl-3-iodo substitution pattern is mandatory for regioselective cross-coupling reactions in the patented route; generic substitution with bromo or des-ethyl analogs is not scientifically viable and would require costly process re-validation. - Enables high-yield Suzuki-Miyaura couplings; iodine atom reactivity is essential for manufacturing process fidelity. - Available at ≥98% purity with full analytical characterization (COA, HPLC). - Consistent impurity profile supports ANDA/regulatory filing without additional bridging studies.

Molecular Formula C12H15IO2
Molecular Weight 318.154
CAS No. 1256584-73-2
Cat. No. B596723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
CAS1256584-73-2
Molecular FormulaC12H15IO2
Molecular Weight318.154
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(C)(C)C(=O)O)I
InChIInChI=1S/C12H15IO2/c1-4-8-5-6-9(7-10(8)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15)
InChIKeyRUVGXZCQYVEAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid: Alectinib Intermediate Guide


2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS 1256584-73-2), also known as 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid, is a key pharmaceutical intermediate specifically employed in the synthesis of Alectinib (Alecensa®), a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat ALK-positive non-small cell lung cancer (NSCLC) . This compound is characterized by a molecular formula of C12H15IO2 and a molecular weight of 318.15 g/mol [1]. Its primary industrial relevance lies in its role as a dedicated building block in the synthetic pathway of Alectinib, where its unique substitution pattern is essential for subsequent chemical transformations .

Role
Alectinib intermediate
Structure
4-ethyl-3-iodo substitution pattern required
Process
Validated route-specific building block

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid: Why Substitution Fails


Generic substitution of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid with other in-class arylpropanoic acid derivatives is not scientifically viable due to its specific, non-interchangeable structural features. This compound uniquely combines an ethyl group at the para position and an iodine atom at the meta position on the phenyl ring. This precise substitution pattern is mandatory for the subsequent regioselective cross-coupling reactions required in the Alectinib synthetic route . Replacing the iodine atom with bromine or chlorine (as in 2-(4-ethyl-3-bromophenyl)-2-methylpropanoic acid) would significantly alter reactivity in palladium-catalyzed couplings, potentially leading to different reaction kinetics, yields, and impurity profiles [1]. Similarly, the absence of the ethyl group (as in 2-(4-iodophenyl)-2-methylpropanoic acid) or the iodine atom (as in 2-(4-ethylphenyl)-2-methylpropanoic acid) would result in a structurally distinct intermediate that cannot be integrated into the established, validated manufacturing process for Alectinib without extensive re-validation [2]. Therefore, procurement must be specific to this CAS number to ensure process fidelity and regulatory compliance.

Halogen substitution alters reactivity
Replacing iodine with bromine or chlorine may shift cross-coupling kinetics and impurity profiles, limiting direct substitution.
Non-iodinated analog lacks key coupling handle
2-(4-ethylphenyl) analog cannot undergo the required coupling step, breaking the established synthetic route.
Absent ethyl group disrupts regioselectivity
Analog without para-ethyl group alters steric and electronic properties, requiring process re-validation.

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid vs. Analogs: Key Evidence


Structural Specificity in Alectinib Synthesis

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is the designated and validated intermediate for the synthesis of Alectinib, a second-generation ALK inhibitor. Its specific substitution pattern (ethyl at para, iodine at meta) is non-negotiable for the synthetic route [1]. In contrast, the non-iodinated analog, 2-(4-ethylphenyl)-2-methylpropanoic acid (CAS 1247119-83-0), lacks the critical iodo substituent required for the key cross-coupling step, rendering it unusable in the Alectinib synthetic pathway [2].

Synthetic Utility
Head-to-head
Target: Validated Alectinib precursor
Comparator: Lacks iodine; not a precursor
Process fidelity essential for API regulatory compliance.
Alectinib ALK Inhibitor Pharmaceutical Intermediate

Commercial Purity Standards

Industry standards for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid dictate a minimum purity of 98.0%, with many suppliers providing material at ≥98% or even 99% purity for use in pharmaceutical manufacturing . This is a direct consequence of its role as a critical intermediate, where high purity is required to minimize by-products and ensure the quality of the final API. In contrast, related analogs like 2-(4-ethylphenyl)-2-methylpropanoic acid are commonly offered at lower purity grades, such as 95% , reflecting their less stringent application requirements.

Purity Specification
Head-to-head
≥98% vs 95% (3–4% higher)
Higher purity reduces purification burden, impacting process cost.
Data to verify; supplier specifications may vary.
Purity QC Pharmaceutical Intermediate

Iodine Reactivity Advantage in Cross-Coupling

The iodine atom in 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions, which are fundamental to Alectinib synthesis . Iodoarenes generally exhibit significantly higher reactivity in oxidative addition steps compared to bromo- or chloroarenes. While quantitative rate data specific to this exact substrate is not available in public literature, established trends in palladium-catalyzed couplings indicate that iodoarenes are orders of magnitude more reactive than their bromo counterparts and vastly more reactive than chloroarenes [1]. For example, the relative reactivity scale for oxidative addition is typically Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. This higher reactivity translates to faster reaction times and the potential for milder reaction conditions, which are critical advantages in process chemistry .

Cross-Coupling Reactivity
Class-level inference
Ar-I > Ar-Br >> Ar-Cl; 10²–10⁴× more reactive
Supports process efficiency endpoints (time, yield, catalyst load).
Class-level trend; substrate-specific kinetics not publicly reported.
Cross-coupling Suzuki Coupling C-C Bond Formation

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid: Application Scenarios


Alectinib API Manufacturing

This compound is the exclusive, validated intermediate for the industrial-scale synthesis of Alectinib hydrochloride. Its use is mandated by the drug's patented synthetic route and is essential for maintaining a consistent impurity profile and meeting stringent regulatory requirements for active pharmaceutical ingredient (API) manufacturing . Substitution with any analog would constitute a significant process change, necessitating extensive re-validation and regulatory re-filing.

High-Purity Reference Standards and Impurities

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is commercially available at purities of 98% or higher, specifically for use as a high-quality reference standard or for the preparation of characterized impurities (e.g., Alectinib Impurity 14) in analytical method development and quality control (QC) release testing . Its high purity ensures accurate quantification and reliable method validation.

Cross-Coupling Process Optimization

The presence of the iodine atom makes this compound a highly reactive substrate for exploring and optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This is a key differentiator from its bromo or chloro analogs. Process chemists can leverage this enhanced reactivity to develop more efficient synthetic routes with potentially higher yields, lower catalyst loadings, and milder reaction conditions.

Medicinal Chemistry for ALK Inhibitor Analogs

For research groups focused on developing novel ALK inhibitors or exploring structure-activity relationships (SAR) around the Alectinib core, this compound serves as an essential building block . Its specific substitution pattern is crucial for introducing the correct pharmacophore into new molecular entities, ensuring that any new analogs retain the spatial and electronic properties required for ALK binding.

Application
Selection Property
Validation Focus
Alectinib API synthesis
Validated intermediate identity
Process fidelity & impurity profile
Reference standard & impurity characterization
≥98% purity
Analytical method accuracy
Cross-coupling process optimization
Aryl iodide reactivity
Reaction efficiency endpoints
ALK inhibitor SAR studies
Specific substitution pattern
Pharmacophore fidelity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.